molecular formula C11H16N2OS B1416829 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide CAS No. 1098349-96-2

5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B1416829
CAS RN: 1098349-96-2
M. Wt: 224.32 g/mol
InChI Key: GXMKUBYOYWTRRC-UHFFFAOYSA-N
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Description

“5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide” is a synthetic compound . Piperidine derivatives, such as this compound, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular weight of “this compound” is 224.33 . Its IUPAC name is 5-methyl-N-(4-piperidinyl)-2-thiophenecarboxamide .

It is stored at room temperature .

Scientific Research Applications

Urotensin-II Receptor Antagonists

  • Benzo[b]thiophene-2-carboxamide Derivatives : A series of benzo[b]thiophene-2-carboxamide derivatives, possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, were synthesized and evaluated for their potency as urotensin-II receptor antagonists. Systematic SAR investigations identified 5-cyano analog 7f as a highly potent antagonist with an IC50 value of 25nM, although it exhibited an unsuitable pharmacokinetic (PK) profile (Lim et al., 2016).

Chemical Synthesis and Characterization

  • Substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones : Reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides were used to prepare a series of carboxamides. The products were further reacted to yield corresponding 4,5-dihydro-1H-imidazol-5-ones, showcasing the compound's versatility in synthetic organic chemistry (Sedlák et al., 2008).

CB1 Cannabinoid Receptor Interaction

  • Molecular Interaction Studies : A potent and selective antagonist for the CB1 cannabinoid receptor, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), was studied for its molecular interactions with the receptor. Conformational analysis and comparative molecular field analysis (CoMFA) were employed to understand its binding interactions, indicating that certain conformers have the proper orientation and distinct electrostatic character to bind to the CB1 receptor (Shim et al., 2002).

Crystal Structure and Surface Analysis

  • Hirshfeld Surface Analysis of Reaction Products : A study reported the crystal structure of acetoacetanilide based reaction products, including compounds similar to the one . The research emphasized the importance of X-ray crystallography and comparative Hirshfeld surface analysis in understanding the molecular structure and interactions of such compounds (Naghiyev et al., 2020).

Future Directions

Piperidine derivatives, such as “5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide”, continue to be a pivotal cornerstone in the production of drugs . They are being utilized in different therapeutic applications, highlighting their importance in the field of drug discovery .

Mechanism of Action

properties

IUPAC Name

5-methyl-N-piperidin-4-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMKUBYOYWTRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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